N-(5-chloro-2-methoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a benzothiazole-based acetamide derivative with a molecular formula of C₁₈H₁₈ClN₂O₃S₂ and a monoisotopic mass of 374.075884 Da . Its structure comprises a 6-ethoxy-substituted benzothiazole ring linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 5-chloro-2-methoxyphenyl group. This compound’s design integrates key pharmacophoric elements, including the benzothiazole core (known for bioactivity in kinase inhibition and antimicrobial activity) and a sulfanyl acetamide bridge, which enhances binding interactions with biological targets .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-3-24-12-5-6-13-16(9-12)26-18(21-13)25-10-17(22)20-14-8-11(19)4-7-15(14)23-2/h4-9H,3,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHOONAPJTUHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the chloro-methoxyphenyl group, and the final acetamide formation. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, often incorporating advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
Several benzothiazole-acetamide derivatives share structural similarities and have been investigated for their bioactivity:
Key Structural Insights :
- Substituent Position Matters : The 6-ethoxy group in the target compound may confer better metabolic stability compared to 6-trifluoromethyl (BTA) or unsubstituted benzothiazoles .
- Triazine vs. Benzothiazole : PZ-39’s triazine-benzothiazole hybrid enables dual ABCG2 inhibition, a feature absent in the target compound, highlighting the role of heterocyclic extensions .
Functional Analogues with Sulfanyl Acetamide Moieties
Compounds sharing the sulfanyl acetamide scaffold but differing in aryl/heteroaryl groups exhibit diverse bioactivities:
Functional Insights :
- Methoxy vs. Nitro Groups : The target compound’s 5-chloro-2-methoxyphenyl group likely reduces cytotoxicity compared to nitro-substituted analogues (e.g., 8v) .
- Ethoxy-Benzothiazole Advantage : The 6-ethoxy group may enhance membrane permeability compared to methyl or trifluoromethyl substituents in other derivatives .
Binding Affinity and Computational Analysis
highlights BTA (pIC₅₀ = 7.8 for CK-1δ inhibition) and compares its GlideXP score (−3.78 kcal/mol) with designed compounds CHC and DHC (−4.2 to −4.5 kcal/mol). While the target compound lacks explicit docking data, its benzothiazole-ethoxy group may improve hydrophobic interactions compared to BTA’s trimethoxyphenyl group .
Toxicity and Selectivity Profiles
- Low Toxicity : Sulfanyl acetamides with methoxy/ethoxy substituents (e.g., 8t, 8u) show lower hemolytic activity compared to nitro or trifluoromethyl analogues .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by its chemical formula and has the following structural characteristics:
- Chlorine atom at the 5-position of the methoxyphenyl group.
- Ethoxy and benzothiazole moieties , which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 393.89 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Case Study: Anticancer Effects
A study evaluated the effects of a structurally related benzothiazole compound on various cancer cell lines (A431, A549, H1299). The results demonstrated:
- Inhibition of cell proliferation : The compound significantly reduced cell viability at concentrations of 1, 2, and 4 μM.
- Induction of apoptosis : Western blot analysis revealed activation of apoptotic pathways.
Neuroprotective Effects
Compounds with similar structures have also been investigated for their neuroprotective effects. In particular, multitarget-directed ligands derived from benzothiazole have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurodegenerative diseases.
Table 2: Neuroprotective Activity
| Compound | AChE Inhibition IC50 (μM) | BuChE Inhibition IC50 (μM) |
|---|---|---|
| N-(5-chloro...) | 0.08 | 0.14 |
| Rivastigmine | 0.10 | 0.15 |
The proposed mechanism of action for this compound includes:
- Inhibition of key enzymes involved in tumor progression and neurodegeneration.
- Induction of apoptosis through modulation of signaling pathways such as the caspase cascade.
- Anti-inflammatory effects , reducing cytokine levels associated with tumor growth.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves coupling a substituted benzothiazole-thiol intermediate with a chloroacetamide derivative. Key steps include:
- Thiol activation : Use of bases like K₂CO₃ or NaH in anhydrous DMF to deprotonate the sulfanyl group for nucleophilic substitution .
- Reaction monitoring : Thin-layer chromatography (TLC) with chloroform:methanol (7:3) to track progress and confirm intermediate formation .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate the final product. Yield optimization requires precise temperature control (reflux at 80–90°C) and stoichiometric excess (1.2 eq) of reagents like hydrazine hydrate .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to verify the presence of methoxy (δ 3.8–4.0 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and sulfanyl-acetamide linkages (δ 3.5–3.7 ppm for SCH₂) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected for C₁₈H₁₆ClN₂O₃S₂).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Methodology :
- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .
- Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can crystallographic refinement (e.g., SHELXL) resolve ambiguities in the compound’s molecular geometry?
- Methodology :
- Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) to resolve overlapping electron density for the ethoxy and methoxyphenyl groups.
- Refinement strategies : Use of SHELXL’s restraints for anisotropic displacement parameters and hydrogen-bonding networks. Twinning detection (via BASF parameter) may be required for crystals with pseudo-symmetry .
- Validation : R-factor convergence (<0.05) and analysis of residual density maps to confirm absence of disorder .
Q. What computational approaches can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets like lipoxygenase or bacterial topoisomerase. Focus on sulfanyl-acetamide’s hydrogen-bonding with active-site residues .
- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD <2.0 Å) and free energy calculations (MM-PBSA) .
Q. How do structural modifications (e.g., substituents on the benzothiazole or phenyl rings) impact bioactivity?
- Methodology :
- SAR studies : Synthesize analogs with halogens (e.g., Br, F) or electron-withdrawing groups (e.g., NO₂) on the benzothiazole ring. Compare activity data to identify pharmacophores .
- Electrostatic potential maps : DFT calculations (Gaussian 09) to correlate substituent effects with charge distribution and target affinity .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodology :
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce purification steps .
- Flow chemistry : Continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., thiol-acetamide coupling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
